PROTAC SMARCA2 degrader-8

Ternary complex Cooperativity Binding affinity

PROTAC SMARCA2 degrader-8 (compound 1) is a von Hippel‑Lindau (VHL)‑recruiting proteolysis‑targeting chimera (PROTAC) that selectively targets the SMARCA2 (BRM) bromodomain for ubiquitination and subsequent proteasomal degradation. It exhibits a DC50 of 28 nM in A375 melanoma cells, positioning it as a well‑characterized tool compound for investigating SMARCA2‑dependent pathways and synthetic lethality in SMARCA4‑deficient cancers.

Molecular Formula C43H50N10O5S
Molecular Weight 819.0 g/mol
Cat. No. B15544818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SMARCA2 degrader-8
Molecular FormulaC43H50N10O5S
Molecular Weight819.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H50N10O5S/c1-25(27-10-12-28(13-11-27)37-26(2)46-24-59-37)47-41(57)34-21-30(54)23-53(34)42(58)38(43(3,4)5)48-40(56)29-14-15-45-36(20-29)52-18-16-51(17-19-52)33-22-32(49-50-39(33)44)31-8-6-7-9-35(31)55/h6-15,20,22,24-25,30,34,38,54-55H,16-19,21,23H2,1-5H3,(H2,44,50)(H,47,57)(H,48,56)/t25-,30+,34-,38+/m0/s1
InChIKeyUTVJRQFHWBOCCR-IKYVMSNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC SMARCA2 Degrader-8: Potent VHL‑Recruiting SMARCA2 Degrader with a Defined DC50 of 28 nM in A375 Cells for Targeted Protein Degradation Research


PROTAC SMARCA2 degrader-8 (compound 1) is a von Hippel‑Lindau (VHL)‑recruiting proteolysis‑targeting chimera (PROTAC) that selectively targets the SMARCA2 (BRM) bromodomain for ubiquitination and subsequent proteasomal degradation [1]. It exhibits a DC50 of 28 nM in A375 melanoma cells, positioning it as a well‑characterized tool compound for investigating SMARCA2‑dependent pathways and synthetic lethality in SMARCA4‑deficient cancers [2]. The compound is available from multiple commercial vendors for research use only.

Why SMARCA2‑Targeting PROTACs Are Not Interchangeable: Critical Variations in Potency, Cooperativity, and E3 Ligase Recruitment Limit Direct Substitution with PROTAC SMARCA2 Degrader-8


PROTACs directed against the SMARCA2 bromodomain exhibit widely divergent degradation potencies, ternary complex stabilities, and isoform selectivities due to variations in linker composition, exit vector geometry, and the E3 ligase ligand employed [1]. Substituting one SMARCA2 PROTAC for another without rigorous empirical validation risks confounding experimental outcomes, as even structurally similar analogs can display orders‑of‑magnitude differences in DC50 and cooperativity [2]. The specific degradation kinetics, cellular permeability, and off‑target profiles of PROTAC SMARCA2 degrader‑8 are not mimicked by other SMARCA2‑targeting degraders, necessitating careful compound selection for reproducible and interpretable results.

Quantitative Differentiation of PROTAC SMARCA2 Degrader-8: Comparative Potency, Ternary Complex Cooperativity, and Degradation Kinetics Against Key SMARCA2 PROTACs


PROTAC SMARCA2 Degrader-8 Exhibits Superior Ternary Complex Binding Affinity (K_LPT) and Cooperativity (α) Within Its Structural Series

Within the same series of pyridine‑linked VHL‑recruiting PROTACs, PROTAC SMARCA2 degrader‑8 (compound 1) demonstrates the highest ternary complex binding affinity (K_LPT = 4.7 ± 1 nM) and exceptional positive cooperativity (α = 12.8) compared to compounds 2 and 3, which exhibit approximately one and two orders of magnitude weaker binding, respectively [1]. This enhanced cooperativity drives more efficient ubiquitination and degradation.

Ternary complex Cooperativity Binding affinity VHL E3 ligase

Degradation Potency (DC50) of PROTAC SMARCA2 Degrader-8 in A375 Cells Compared to Other SMARCA2 PROTACs in Cross‑Study Analysis

PROTAC SMARCA2 degrader‑8 achieves a DC50 of 28 nM in A375 melanoma cells [1]. In cross‑study comparisons, this potency is intermediate relative to other SMARCA2 PROTACs: ACBI2 (DC50 = 1 nM in RKO cells) [2], SMD‑3236 (DC50 = 0.5 nM in H838 NSCLC cells) , YD54 (DC50 = 3.5 nM average in SMARCA4‑mutant lung cancer cells) , and YD23 (DC50 = 64 nM in H1792 cells) [3]. While potency varies with cell line, PROTAC SMARCA2 degrader‑8 offers a well‑validated DC50 value derived from a widely used melanoma model.

DC50 Degradation potency SMARCA2 PROTAC

Rapid Degradation Kinetics of PROTAC SMARCA2 Degrader-8 Relative to In‑Series Comparators

In A375 cells treated with a single concentration, PROTAC SMARCA2 degrader‑8 (compound 1) induced robust SMARCA2 degradation within 2 hours, as measured by MSD assay, with the lowest AUC (area under the curve) among tested compounds, indicating the fastest initial degradation rate [1]. Compound 2 produced a right‑shifted AUC (approximately 2‑fold greater than compound 1), while compound 3 exhibited no detectable degradation under the same conditions.

Degradation kinetics Initial rate AUC PROTAC

Cellular Permeability Advantage of PROTAC SMARCA2 Degrader-8 Over the Literature Benchmark AU‑15330

While not quantified directly, PROTAC SMARCA2 degrader‑8 (compound 1) is noted to exhibit superior cellular permeability relative to the literature PROTAC AU‑15330 (compound 6), which displayed approximately 2‑fold lower cellular degradation activity despite comparable in‑vitro binding affinity [1]. This difference is attributed to compound 1's more favorable physicochemical properties, enabling better intracellular access.

Cellular permeability PROTAC SMARCA2 VHL

Optimal Use Cases for PROTAC SMARCA2 Degrader-8: Mechanistic Studies, Synthetic Lethality Validation, and In Vitro Degrader Benchmarking


Mechanistic Studies of Ternary Complex Cooperativity and Degradation Kinetics

PROTAC SMARCA2 degrader‑8 serves as an ideal positive control for investigating the relationship between ternary complex cooperativity and degradation efficiency. Its high α (12.8) and fast initial degradation rate (AUC 2‑fold better than analog compound 2) allow researchers to dissect the molecular determinants of PROTAC‑induced ubiquitination and proteasomal targeting [1].

Validation of Synthetic Lethality in SMARCA4‑Deficient Cancer Models

Given its well‑characterized DC50 of 28 nM in A375 cells, PROTAC SMARCA2 degrader‑8 is suitable for initial screening of SMARCA4‑mutant cell lines to confirm SMARCA2 dependency. Its potency in this melanoma model provides a reproducible benchmark for comparing the sensitivity of additional SMARCA4‑deficient cell types [1].

Comparative Analysis of VHL‑ vs. CRBN‑Recruiting SMARCA2 PROTACs

As a VHL‑based degrader, PROTAC SMARCA2 degrader‑8 can be employed alongside CRBN‑based SMARCA2 PROTACs (e.g., YD54) to assess differences in degradation kinetics, isoform selectivity, and cellular permeability arising from the choice of E3 ligase ligand. Such comparisons are essential for rational PROTAC design and optimization [2].

In Vitro Tool Compound for Establishing PROTAC Structure‑Activity Relationships (SAR)

The availability of quantitative ternary complex binding data (K_LPT = 4.7 nM) for PROTAC SMARCA2 degrader‑8 enables its use as a reference compound in SAR campaigns aimed at improving linker geometry, exit vector optimization, and VHL ligand modifications to enhance cooperativity and degradation potency [1].

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